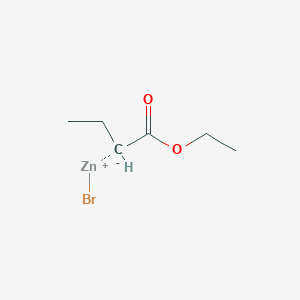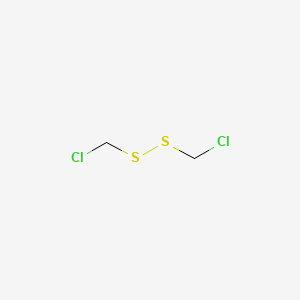
Bis(chloromethyl)disulfide, 90%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(chloromethyl)disulfide, also known as bis(2-chloroethyl)disulfide, is an organosulfur compound with the molecular formula C2H4Cl2S2. It is a colorless liquid with a pungent odor and is widely used as a reagent in organic chemistry, as a catalyst in polymerization reactions, and in the manufacture of pharmaceuticals. Bis(chloromethyl)disulfide has been studied extensively for its potential applications in the fields of medicine, biochemistry, and environmental protection.
Wissenschaftliche Forschungsanwendungen
Bis(chloromethyl)disulfide has a variety of scientific research applications, including in the synthesis of other organosulfur compounds, in the preparation of polymers and pharmaceuticals, and in the study of the mechanism of action of certain drugs. It has also been used as a reagent in organic chemistry, as a catalyst in polymerization reactions, and in the manufacture of pharmaceuticals.
Wirkmechanismus
Bis(chloromethyl)disulfide is known to interact with a variety of biological molecules. It has been shown to react with cysteine residues in proteins, forming a covalent bond between the sulfur atoms of the cysteine and the chlorine atoms of the Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide. This covalent bond can lead to the inactivation of the protein or to the formation of a new protein-Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide complex.
Biochemical and Physiological Effects
Bis(chloromethyl)disulfide has been studied for its potential effects on the biochemical and physiological processes of organisms. Studies have shown that it can inhibit certain enzymes, such as cytochrome P450, and can bind to certain receptors, such as the serotonin transporter. It has also been found to have an effect on neurotransmitter release and to be toxic to certain organisms, such as bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(chloromethyl)disulfide has several advantages and limitations that should be considered when using it in laboratory experiments. The main advantage is its high reactivity, which makes it useful for a variety of synthesis and research applications. However, it is also highly toxic and can cause irritation to the skin and eyes. Additionally, it has a strong odor and is volatile, which can make it difficult to work with in a laboratory setting.
Zukünftige Richtungen
Bis(chloromethyl)disulfide has potential applications in several areas of research, including in the development of new pharmaceuticals, in the study of protein-ligand interactions, and in the study of the mechanism of action of certain drugs. Additionally, it could be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and in the manufacture of pharmaceuticals. Further research is needed to fully understand the potential applications of Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide and to develop new and improved methods of synthesis and use.
Synthesemethoden
Bis(chloromethyl)disulfide can be synthesized by several different methods. One common method is the reaction of thionyl chloride with dimethyl disulfide. Another method is the reaction of sulfur dichloride with dimethyl disulfide. In both cases, the products are a mixture of Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide and dichloromethyl disulfide.
Eigenschaften
IUPAC Name |
chloro-(chloromethyldisulfanyl)methane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2S2/c3-1-5-6-2-4/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIJCTKPQJGONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SSCCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517097 |
Source


|
| Record name | Chloro[(chloromethyl)disulfanyl]methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[(chloromethyl)disulfanyl]methane | |
CAS RN |
18994-69-9 |
Source


|
| Record name | Chloro[(chloromethyl)disulfanyl]methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)
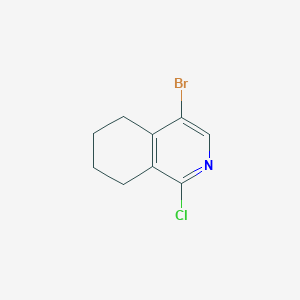



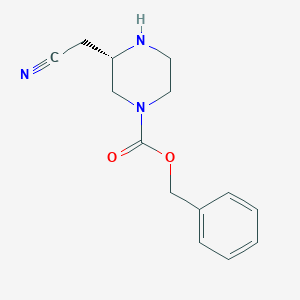
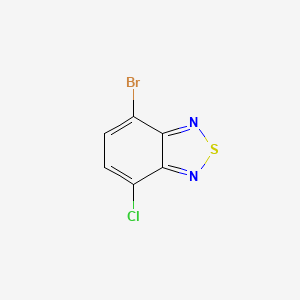
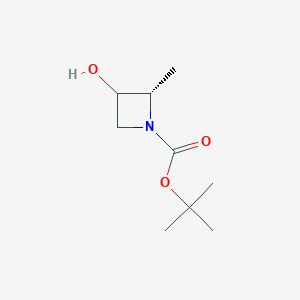
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)
![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)



